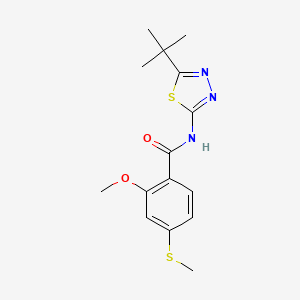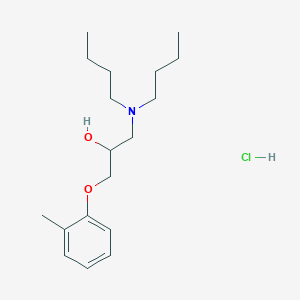![molecular formula C15H10ClF4NO B3978592 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3978592.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTAP is a synthetic opioid antagonist that has been found to be useful in the study of opioid receptors and their role in pain management.
作用機序
CTAP acts as an antagonist of the mu-opioid receptor, binding to the receptor and blocking the effects of opioids. It has been found to be a potent and selective antagonist of the mu-opioid receptor, with little to no effect on other opioid receptors. CTAP has also been shown to have inverse agonist activity at the kappa-opioid receptor, meaning it has the opposite effect of agonists at this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to have a variety of biochemical and physiological effects. It has been found to block the analgesic effects of opioids, and has been used to study the role of opioid receptors in pain management. CTAP has also been shown to have antidepressant and anxiolytic effects, possibly through its inverse agonist activity at the kappa-opioid receptor. However, further research is needed to fully understand the biochemical and physiological effects of CTAP.
実験室実験の利点と制限
CTAP has several advantages for lab experiments. It is a potent and selective antagonist of the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain management. CTAP has also been shown to have inverse agonist activity at the kappa-opioid receptor, making it useful for studying the role of this receptor in depression and anxiety. However, CTAP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, CTAP has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
将来の方向性
There are several future directions for research on CTAP. One area of interest is the development of new opioid receptor antagonists based on the structure of CTAP. These new compounds could have improved potency and selectivity, and could be useful for studying the role of opioid receptors in pain management and other areas. Another area of interest is the study of the biochemical and physiological effects of CTAP, particularly its effects on the kappa-opioid receptor and its potential as an antidepressant and anxiolytic. Finally, the development of new methods for synthesizing CTAP could improve its solubility and half-life, making it easier to work with in lab experiments.
In conclusion, CTAP is a synthetic opioid antagonist that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent and selective antagonism of the mu-opioid receptor makes it a useful tool for studying the role of this receptor in pain management, while its inverse agonist activity at the kappa-opioid receptor makes it useful for studying the role of this receptor in depression and anxiety. With further research, CTAP and related compounds could have important applications in the development of new pain management and psychiatric drugs.
科学的研究の応用
CTAP has been widely used in scientific research to study opioid receptors and their role in pain management. It has been found to be a potent and selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. CTAP has also been used to study the kappa-opioid receptor and its role in depression and anxiety.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO/c16-12-6-3-10(15(18,19)20)8-13(12)21-14(22)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHZCOBLXDOFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-5-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-tetrazole](/img/structure/B3978526.png)
![N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978534.png)
![3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3978550.png)
![N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978555.png)
![3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3978557.png)
![N-(2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3978569.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3978573.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3978574.png)

![4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B3978595.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B3978607.png)
![N-{4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3978613.png)